molecular formula C20H13F3N2O2S B14109949 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14109949
M. Wt: 402.4 g/mol
InChI Key: IZDQFFKXBPGMAJ-UHFFFAOYSA-N
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Description

3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a trifluoromethyl group and a thienopyrimidine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of acetic acid and ammonium carbonate, followed by heating under reflux for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-phenyl-1-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This group can enhance the compound’s stability and biological activity, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C20H13F3N2O2S

Molecular Weight

402.4 g/mol

IUPAC Name

3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H13F3N2O2S/c21-20(22,23)14-6-4-5-13(11-14)12-24-16-9-10-28-17(16)18(26)25(19(24)27)15-7-2-1-3-8-15/h1-11H,12H2

InChI Key

IZDQFFKXBPGMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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